1-(4-(5-(1-Aminoethyl)pyridin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(5-(1-Aminoethyl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(1-Aminoethyl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(1-Aminoethyl)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-(5-(1-Aminoethyl)pyridin-2-yl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(5-(1-Aminoethyl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(Pyridin-2-yl)pyrimidine: Exhibits anti-fibrotic activity.
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Investigated for cytotoxic activity.
Uniqueness
1-(4-(5-(1-Aminoethyl)pyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N4O |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[4-[5-(1-aminoethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H20N4O/c1-10(14)12-3-4-13(15-9-12)17-7-5-16(6-8-17)11(2)18/h3-4,9-10H,5-8,14H2,1-2H3 |
InChI Key |
JCCBLTVWACMIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)N |
Origin of Product |
United States |
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